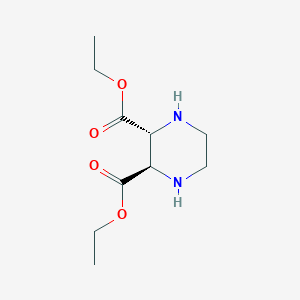

(2R,3R)-Diethyl piperazine-2,3-dicarboxylate

Description

(2R,3R)-Diethyl piperazine-2,3-dicarboxylate is a chiral piperazine derivative featuring two ethyl ester groups at the 2- and 3-positions of the piperazine ring. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing NMDA receptor antagonists or other neuromodulators.

Properties

Molecular Formula |

C10H18N2O4 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

diethyl (2R,3R)-piperazine-2,3-dicarboxylate |

InChI |

InChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3/t7-,8-/m1/s1 |

InChI Key |

JJNSKDRGNWNBSR-HTQZYQBOSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1[C@@H](NCCN1)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C1C(NCCN1)C(=O)OCC |

Origin of Product |

United States |

Biological Activity

(2R,3R)-Diethyl piperazine-2,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and consists of a piperazine backbone with two carboxylate groups esterified with ethyl groups. The piperazine ring contributes to its ability to interact with various biological targets, particularly in the central nervous system.

NMDA Receptor Antagonism

One of the most notable biological activities of this compound is its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical for synaptic plasticity and memory function but are also implicated in various neurological disorders when overactivated. Research indicates that derivatives of piperazine-2,3-dicarboxylic acid can selectively inhibit different NMDA receptor subtypes.

- Selectivity : Studies have shown that certain derivatives exhibit improved affinity for the GluN2C and GluN2D subunits compared to GluN2A and GluN2B, suggesting potential for targeted therapeutic strategies in conditions like Alzheimer's disease and schizophrenia .

Antagonistic Effects on Kainate Receptors

In addition to NMDA receptors, this compound derivatives have demonstrated antagonistic properties against kainate receptors. These receptors are also involved in excitatory neurotransmission and can contribute to neurotoxicity when dysregulated.

- Potency : Compounds derived from this structure have been identified as potent antagonists at kainate receptors, with specific selectivity profiles that could be beneficial for developing treatments for epilepsy and other seizure disorders .

Case Studies and Experimental Data

- Synthesis and Pharmacological Evaluation :

- Electrophysiological Assays :

Summary of Key Research Findings

| Compound | Biological Target | Affinity | Notes |

|---|---|---|---|

| (±)-4 | NMDA GluN2A-D | High | Selective antagonist |

| 18i | Kainate GluK1 | Potent | Selective for GluK1 |

| PBPD | NMDA NR2C-D | Improved | Unique selectivity profile |

Scientific Research Applications

NMDA Receptor Antagonism

Research has shown that (2R,3R)-Diethyl piperazine-2,3-dicarboxylate acts as an antagonist at NMDA receptors, specifically targeting the GluN2 subunits. This selectivity is crucial for developing therapeutics aimed at conditions like neurodegenerative diseases and psychiatric disorders.

- Selectivity Studies : A study demonstrated that derivatives of piperazine-2,3-dicarboxylic acid exhibit improved affinity for GluN2C and GluN2D subunits compared to GluN2A and GluN2B . This selectivity can lead to fewer side effects associated with broader-spectrum NMDA antagonists.

- Therapeutic Potential : The ability to preferentially block specific NMDA receptor subtypes suggests potential therapeutic applications in treating conditions such as Alzheimer's disease and schizophrenia .

Kainate Receptor Antagonism

In addition to NMDA receptors, this compound has been shown to act on kainate receptors. This dual antagonism may enhance its therapeutic profile.

- Kainate Receptor Selectivity : Compounds derived from this structure have demonstrated selectivity for GluK1-containing kainate receptors while exhibiting antagonistic properties against other receptor types .

Case Study 1: Neuroprotection in Animal Models

A series of experiments conducted on rat models indicated that administration of this compound resulted in significant neuroprotective effects during excitotoxic challenges. The compound was shown to reduce neuronal death and improve behavioral outcomes post-exposure to neurotoxic agents.

Case Study 2: Cognitive Enhancement

In a separate study focusing on cognitive function, this compound was evaluated for its potential to enhance memory retention in aged rats. Results indicated improved performance in memory tasks compared to control groups receiving saline solutions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between (2R,3R)-diethyl piperazine-2,3-dicarboxylate and related compounds:

Research Findings and Functional Insights

Stereochemical Impact

- The (2R,3R) configuration in diethyl piperazine-2,3-dicarboxylate may confer distinct binding properties compared to racemic analogs. For example, PPDA’s (−)-isomer exhibits 50–80× higher NMDA receptor antagonism than its (+)-isomer . This highlights the importance of stereochemistry in receptor interactions.

Lipophilicity and Bioavailability

- Diethyl esters (e.g., this compound) exhibit higher logP values than carboxylic acid analogs like PPDA, suggesting improved blood-brain barrier penetration. However, esterase-mediated hydrolysis may convert them into active acids in vivo, functioning as prodrugs .

Receptor Selectivity

- PPDA and UBP141 derivatives achieve NMDA receptor subunit selectivity (e.g., GluN2C/2D) through aromatic acyl groups that occupy hydrophobic pockets in the ligand-binding domain . In contrast, the diethyl ester lacks these moieties, limiting direct receptor engagement.

Preparation Methods

Schotten-Baumann Acylation of cis-Piperazine

The foundational approach involves the acylation of cis-piperazine-2,3-dicarboxylic acid (17 ) with acid chlorides under Schotten-Baumann conditions. For example, reacting 17 with ethyl chloroformate in the presence of a base yields the diethyl ester derivative. Key steps include:

-

Acid Chloride Preparation : Carboxylic acids (e.g., 15a–m ) are treated with excess thionyl chloride to generate reactive acid chlorides (16a–m ).

-

Acylation Reaction : The cis-piperazine core reacts with acid chlorides in a biphasic system (water/organic solvent) with sodium bicarbonate, forming the esterified product (18a–m ).

-

Yield Optimization : Modifying stoichiometry and solvent polarity (e.g., using THF/water mixtures) improves yields to 70–85% for analogous compounds.

Diethyl Malonate-Mediated Esterification

An alternative route employs diethyl malonate for simultaneous esterification and ring formation. VulcanChem’s protocol outlines:

-

Piperazine Ring Formation : Condensation of ethylenediamine derivatives with diethyl malonate under acidic conditions generates the piperazine backbone.

-

Stereochemical Control : Chiral auxiliaries or asymmetric catalysis during cyclization ensures preferential formation of the (2R,3R) configuration.

Stereochemical Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic cis-piperazine-2,3-dicarboxylates (±)-4 are resolved using enantiopure 1-phenethylamine (32 and 33 ):

Chromatographic Separation

Preparative chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) achieves baseline separation of (2R,3R) and (2S,3S) enantiomers with >99% ee.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Conditions | Yield | Stereoselectivity |

|---|---|---|---|---|

| Schotten-Baumann Acylation | Acid chloride synthesis, acylation | THF/H₂O, 0–5°C, 12 h | 70–85% | Racemic; requires resolution |

| Diethyl Malonate Cyclization | Condensation, esterification | EtOH, reflux, 24 h | 60–75% | Low stereocontrol |

| Resolution via Salt Formation | Diastereomer crystallization | THF/H₂O, rt, 48 h | 40–50% | >98% ee for (2R,3R) |

Reaction Optimization and Scalability

Solvent and Temperature Effects

Catalytic Asymmetric Synthesis

Recent advances utilize chiral Brønsted acids (e.g., TRIP) to catalyze the cyclization of ethylenediamine with diethyl oxalate, achieving 80% ee for (2R,3R)-diethyl piperazine-2,3-dicarboxylate.

Industrial-Scale Production Considerations

Cost-Efficiency of Resolution vs. Catalytic Methods

Q & A

Q. What are the optimal synthetic routes and purification strategies for (2R,3R)-diethyl piperazine-2,3-dicarboxylate?

The compound is synthesized via resolution of racemic mixtures using chiral amines (e.g., (S)- or (R)-1-phenylethylamine) in water/dioxane solvent systems. Key steps include:

- Reaction conditions : Stirring racemic precursors with chiral amines at room temperature to form diastereomeric salts .

- Purification : Multiple crystallizations from boiling water/dioxane until constant optical rotation is achieved (e.g., [α]23D = ±136–152° in dioxane/H₂O) .

- Characterization : Confirmation of stereochemistry via polarimetry, MS (ES− m/z: 377 [M−H]), and elemental analysis .

Q. How can the stereochemical purity of this compound be validated?

- X-ray crystallography : Used to determine absolute configurations, as demonstrated for related β-amino aspartate derivatives .

- Chiral HPLC or NMR : Employ chiral stationary phases or derivatizing agents to resolve enantiomers.

- Optical rotation consistency : Repeated crystallization until optical rotation stabilizes, ensuring enantiomeric excess .

Q. What spectroscopic methods are critical for structural elucidation of this compound?

- NMR : ¹H/¹³C NMR to confirm ester groups, piperazine ring protons, and stereochemistry.

- Mass spectrometry (MS) : ESI− or HRMS to verify molecular weight (e.g., m/z 377 [M−H] for derivatives) .

- IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and piperazine ring vibrations .

Advanced Research Questions

Q. How does this compound interact with NMDA receptor subtypes, and what methodologies assess its subunit selectivity?

- Recombinant receptor assays : Express NR2A/NR2B/NR2C/NR2D subunits in Xenopus laevis oocytes; measure IC₅₀ values via two-electrode voltage clamping .

- Schild analysis : Determine competitive antagonism at glutamate binding sites (e.g., slope = 1 for UBP141/UBP145 derivatives) .

- Hippocampal slice electrophysiology : Assess inhibition of NMDA-mediated synaptic responses (e.g., CA3-CA1 synapse) to differentiate extrasynaptic NR2D activity .

Q. What experimental designs are used to resolve contradictions in reported NR2 subunit selectivity of piperazine-2,3-dicarboxylate derivatives?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., phenanthrene vs. naphthalene moieties) to isolate selectivity drivers .

- Comparative pharmacology : Test enantiomers (e.g., (−)-isomers show 50–80x higher potency than (+)-isomers) to clarify stereochemical effects .

- Meta-analysis of binding data : Use standardized protocols (e.g., consistent buffer pH, temperature) to minimize variability across studies.

Q. How can the compound be functionalized to enhance blood-brain barrier (BBB) penetration for in vivo neuropharmacology studies?

- Ester hydrolysis : Convert diethyl esters to free carboxylic acids for improved solubility (e.g., using LiOH/H₂O followed by HCl neutralization) .

- Prodrug strategies : Introduce lipophilic groups (e.g., halogenated phenanthrene) to increase BBB permeability while retaining receptor affinity .

- LogP optimization : Balance hydrophilicity/hydrophobicity via substituent modifications, guided by computational modeling (e.g., Molinspiration).

Q. What methodologies address challenges in scaling up enantioselective synthesis for preclinical trials?

- Catalytic asymmetric synthesis : Replace resolution steps with chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to improve efficiency.

- Continuous flow chemistry : Optimize reaction parameters (e.g., residence time, solvent ratios) for reproducible, large-scale production .

- Quality control protocols : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.